molecular formula C10H7BrF3N3 B15257505 4-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

4-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B15257505
M. Wt: 306.08 g/mol
InChI Key: GWTMFEQHFDSUIA-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 4-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating them, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    4-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine: Similar structure but with the bromine atom in a different position on the phenyl ring.

    4-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Bromophenyl)-3-(methyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7BrF3N3

Molecular Weight

306.08 g/mol

IUPAC Name

4-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H7BrF3N3/c11-6-3-1-2-5(4-6)7-8(10(12,13)14)16-17-9(7)15/h1-4H,(H3,15,16,17)

InChI Key

GWTMFEQHFDSUIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(NN=C2N)C(F)(F)F

Origin of Product

United States

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